molecular formula C19H18FN3O3 B11614023 5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11614023
M. Wt: 355.4 g/mol
InChI Key: SXKUIKWHCMYMNL-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that includes a fluorophenyl group and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl precursor, followed by the formation of the tetrahydropyrimidoquinoline core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline compounds.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Fluorophenyl Compounds: Molecules containing a fluorophenyl group.

Uniqueness

The uniqueness of 5-(3-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its combination of a fluorophenyl group with a tetrahydropyrimidoquinoline core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18FN3O3/c1-22-17-16(18(25)23(2)19(22)26)14(10-5-3-6-11(20)9-10)15-12(21-17)7-4-8-13(15)24/h3,5-6,9,14,21H,4,7-8H2,1-2H3

InChI Key

SXKUIKWHCMYMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

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